Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- is an organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a benzenecarboximidoyl chloride group attached to a 3,5-dinitrophenyl moiety. It is primarily used in organic synthesis and analytical chemistry due to its reactivity and ability to form stable derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- typically involves the reaction of 3,5-dinitrobenzoic acid with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form 3,5-dinitrobenzoyl chloride . This intermediate is then reacted with benzenecarboximidoyl chloride under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors to ensure safety and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the reactive chloride group.
Reduction Reactions: The nitro groups in the compound can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used to reduce the nitro groups.
Major Products Formed
Substitution Reactions: The major products are derivatives where the chloride group is replaced by the nucleophile.
Reduction Reactions: The major products are the corresponding amines formed by the reduction of the nitro groups.
Scientific Research Applications
Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be readily substituted by nucleophiles, leading to the formation of stable derivatives. The nitro groups in the compound can also undergo reduction, leading to the formation of amines, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoyl chloride: Similar in structure but lacks the benzenecarboximidoyl group.
2,4-Dinitrophenol: Contains nitro groups but differs in its overall structure and reactivity.
3,5-Dinitrobenzoic acid: Similar in terms of the nitro groups but differs in its functional groups and applications.
Uniqueness
Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- is unique due to the presence of both the benzenecarboximidoyl chloride and 3,5-dinitrophenyl groups. This combination imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and analytical chemistry .
Properties
CAS No. |
60787-90-8 |
---|---|
Molecular Formula |
C13H8ClN3O4 |
Molecular Weight |
305.67 g/mol |
IUPAC Name |
N-(3,5-dinitrophenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H8ClN3O4/c14-13(9-4-2-1-3-5-9)15-10-6-11(16(18)19)8-12(7-10)17(20)21/h1-8H |
InChI Key |
MBAXYHNYXRFFFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.